1-(4-Acetylphenyl)-3-(propan-2-yl)urea
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Overview
Description
1-(4-Acetylphenyl)-3-(propan-2-yl)urea is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a urea moiety substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-(propan-2-yl)urea typically involves the reaction of 4-acetylphenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
1-(4-Acetylphenyl)-3-(propan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and isopropyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-3-(propan-2-yl)urea: Similar structure but with a methyl group instead of an acetyl group.
1-(4-Chlorophenyl)-3-(propan-2-yl)urea: Contains a chlorine atom on the phenyl ring.
1-(4-Nitrophenyl)-3-(propan-2-yl)urea: Features a nitro group on the phenyl ring.
Uniqueness
1-(4-Acetylphenyl)-3-(propan-2-yl)urea is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The acetyl group can participate in additional chemical reactions, such as acetylation, and may enhance the compound’s pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-propan-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)13-12(16)14-11-6-4-10(5-7-11)9(3)15/h4-8H,1-3H3,(H2,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBENCIDTUZFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502325 |
Source
|
Record name | N-(4-Acetylphenyl)-N'-propan-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72531-19-2 |
Source
|
Record name | N-(4-Acetylphenyl)-N'-propan-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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